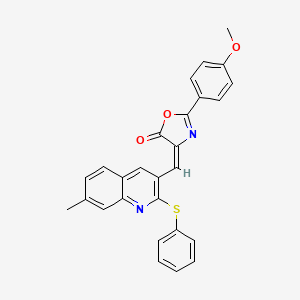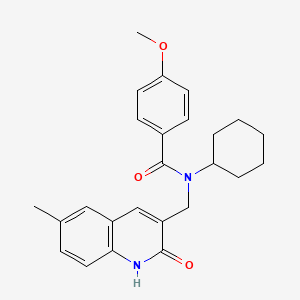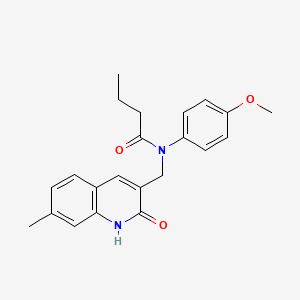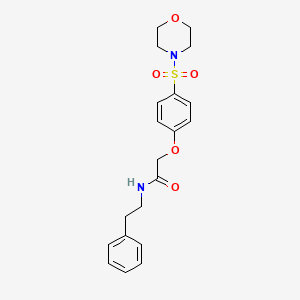
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide, also known as MS-PPOH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. MS-PPOH has been studied extensively for its potential use in treating various diseases, including inflammation, hypertension, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are known to have anti-inflammatory and vasodilatory effects, and the inhibition of sEH by this compound leads to an increase in the concentration of EETs. This increase in EETs is thought to be responsible for the anti-inflammatory and vasodilatory effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to reduce inflammation, lower blood pressure, and improve endothelial function. Additionally, this compound has been shown to reduce oxidative stress and improve insulin sensitivity. These findings suggest that this compound may have therapeutic potential in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, which makes it a useful tool for studying the role of sEH in various biological processes. Additionally, this compound has been shown to have low toxicity in animal models. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, this compound has poor solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide. One area of research is the potential use of this compound in the treatment of cardiovascular diseases. This compound has been shown to improve endothelial function and lower blood pressure, which makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of atherosclerosis and other inflammatory diseases. Another area of research is the development of more potent and selective sEH inhibitors. This compound is a potent inhibitor of sEH, but there is still room for improvement in terms of selectivity and potency. Overall, this compound is a promising compound that has the potential to be used in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide involves the reaction of 4-(morpholinosulfonyl)phenol with N-phenethylacetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(4-(morpholinosulfonyl)phenoxy)-N-phenethylacetamide has been extensively studied for its potential use in treating various diseases. The inhibition of sEH by this compound leads to an increase in the concentration of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects. This compound has been shown to reduce inflammation in animal models of asthma, arthritis, and colitis. Additionally, this compound has been shown to reduce blood pressure in animal models of hypertension. These findings suggest that this compound may have therapeutic potential in the treatment of various diseases.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c23-20(21-11-10-17-4-2-1-3-5-17)16-27-18-6-8-19(9-7-18)28(24,25)22-12-14-26-15-13-22/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARMPFKKGORWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)

![4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710747.png)
![N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide](/img/structure/B7710751.png)

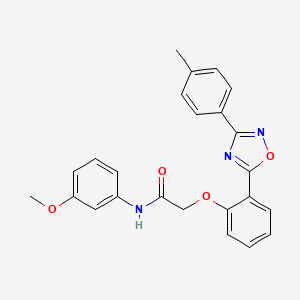
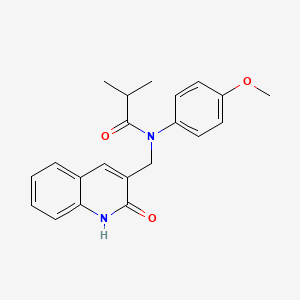

![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
